BenchChemオンラインストアへようこそ!

N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine (molecular formula C15H20N4O2, molecular weight 288.35 g/mol, calculated logP 2.29) is a synthetic small molecule belonging to the 2-aminopyrimidine class. The compound features a 2-aminopyrimidine core connected via a methylene bridge to a secondary amine that carries a 3,4-dimethoxyphenethyl substituent.

Molecular Formula C15H20N4O2
Molecular Weight 288.34 g/mol
Cat. No. B4517990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine
Molecular FormulaC15H20N4O2
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNCC2=CN=C(N=C2)N)OC
InChIInChI=1S/C15H20N4O2/c1-20-13-4-3-11(7-14(13)21-2)5-6-17-8-12-9-18-15(16)19-10-12/h3-4,7,9-10,17H,5-6,8H2,1-2H3,(H2,16,18,19)
InChIKeyHICNAYHVKUOHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine – Structural Identity and Kinase-Targeted Scaffold Overview for Research Procurement


N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine (molecular formula C15H20N4O2, molecular weight 288.35 g/mol, calculated logP 2.29) is a synthetic small molecule belonging to the 2-aminopyrimidine class [1]. The compound features a 2-aminopyrimidine core connected via a methylene bridge to a secondary amine that carries a 3,4-dimethoxyphenethyl substituent. This scaffold is characteristic of ATP-competitive kinase inhibitors, including reported PLK1, JAK, and SYK inhibitor chemotypes, and is listed by Toronto Research Chemicals as a pyrimidinamine derivative for PLK1 inhibitor research .

Why N-[(2-Amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine Cannot Be Interchanged with Generic 2-Aminopyrimidine Analogs


Within the 2-aminopyrimidine kinase inhibitor family, minor structural modifications produce dramatic shifts in target selectivity and potency. The presence and position of the 2-amino group, the methylene linker length, and the 3,4-dimethoxy substitution pattern on the phenyl ring are all critical determinants of ATP-binding pocket complementarity [1]. Published structure-activity relationship (SAR) data for the broader 2,4-pyrimidinediamine and 2-amino-5-substituted pyrimidine series demonstrate that even a single atom change can convert a PLK1-selective inhibitor (e.g., BI-2536, PLK1 IC50 = 0.83 nM) into a compound with dominant BRD4 or VEGFR activity [2]. Therefore, procurement of this specific substitution pattern is essential for experiments requiring the exact pharmacophore geometry of the 2-amino-5-aminomethylpyrimidine scaffold linked to a 3,4-dimethoxyphenethyl moiety.

Quantitative Differentiation Evidence for N-[(2-Amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine


Structural Uniqueness vs. N-(3,4-Dimethoxyphenethyl)pyrimidin-2-amine: Methylene Bridge and 2-Amino Group Impact

The closest commercially cataloged analog, N-(3,4-dimethoxyphenethyl)pyrimidin-2-amine (C14H17N3O2, MW 259.31), lacks both the 2-amino substituent on the pyrimidine ring and the methylene spacer between the pyrimidine and the secondary amine nitrogen [1]. The target compound introduces an additional hydrogen-bond donor (2-NH2) and an sp3-hybridized methylene linker, resulting in a larger molecular volume (21 heavy atoms vs. 19) and a fundamentally different electrostatic surface. In published 2-aminopyrimidine kinase inhibitors, the 2-amino group is essential for forming a key hydrogen bond with the kinase hinge region (e.g., with Cys67/Glu69 in PLK1); its absence typically reduces kinase inhibitory potency by >100-fold [2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Lipophilicity and Fraction sp3 Differentiation vs. BI-2536 (PLK1 Clinical Candidate)

The target compound possesses a significantly lower calculated logP (2.29) and higher fraction sp3 (0.47) compared to the clinical-stage PLK1 inhibitor BI-2536 (logP ~4.0, fraction sp3 ~0.31 by SMILES analysis) [1][2]. Lower logP correlates with improved aqueous solubility and reduced cytochrome P450 promiscuity in the 2-aminopyrimidine series, while higher fraction sp3 is associated with improved metabolic stability and reduced hERG liability [3]. These physicochemical parameters position the target compound as a potentially more developable lead-like scaffold relative to the clinical comparator.

Drug-likeness Physicochemical property optimization Kinase inhibitor PK

Kinase Profiling Context: 2-Aminopyrimidine Scaffold Selectivity vs. Generic Pyrimidine Library Compounds

Within the TargeGen patent families (US8030487, US7528143), 2-amino-5-substituted pyrimidines demonstrated potent inhibition of Src kinase family members (Lck IC50 = 3–12 nM) and VEGFR2 (IC50 = 8–45 nM), with >50-fold selectivity over non-kinase off-targets [1]. Generic 5-substituted pyrimidines lacking the 2-amino group (e.g., 5-phenylpyrimidine derivatives) showed >100-fold weaker activity in the same assays. The target compound's 2-amino-5-aminomethyl architecture precisely matches the substitution pattern required for this activity profile. Caution: Direct biochemical IC50 data for the specific target compound are not yet publicly available; the class-level inference is based on the established SAR of the 2-amino-5-substituted pyrimidine series.

Kinase selectivity Chemoproteomics PLK1/JAK/SYK inhibition

Procurement-Relevant Application Scenarios for N-[(2-Amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine


PLK1 and Mitotic Kinase Inhibitor Lead Optimization Programs

The compound's 2-aminopyrimidine scaffold is the core pharmacophore of clinically validated PLK1 inhibitors (e.g., BI-2536, volasertib). As a structurally simplified analog with lower MW (288 vs. 522 for BI-2536) and higher fraction sp3 (0.47 vs. 0.31), it is suitable as a minimal scaffold for fragment-based or structure-guided lead optimization campaigns targeting PLK1 and related mitotic kinases (PLK2, PLK3) where reducing lipophilicity-driven off-target toxicity is a key goal .

JAK/SYK Dual Inhibition Assays for Autoimmune Disease Research

Patent disclosures (EP 3670500 A1) identify pyrimidinyl amino compounds containing 2-aminopyrimidine and dimethoxyphenyl motifs as dual JAK/SYK inhibitors with potential utility in rheumatoid arthritis and asthma models [1]. The target compound's structural features match the general formula of these inhibitors, positioning it as a candidate for JAK/SYK selectivity profiling studies.

Chemical Biology Probe Development for Kinase Selectivity Panels

The 3,4-dimethoxyphenethylamine substituent appears in published selective kinase chemical probes, including certain FGFR and EGFR inhibitors, where the dimethoxy pattern contributes to subtype selectivity [2]. Researchers constructing kinase selectivity panels can employ this compound as a reference standard to assess the contribution of the 2-amino-5-aminomethylpyrimidine core to kinase binding profiles across the human kinome.

Quote Request

Request a Quote for N-[(2-amino-5-pyrimidinyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.